Cas no 1379252-93-3 (4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid)
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-methyl-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid
- 4H-Pyrrolo[2,3-d]thiazole-5-carboxylic acid, 4-methyl-
- 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid
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- MDL: MFCD19688212
- Inchi: 1S/C7H6N2O2S/c1-9-4(7(10)11)2-5-6(9)8-3-12-5/h2-3H,1H3,(H,10,11)
- InChI Key: IPDCVNLRSZTOHO-UHFFFAOYSA-N
- SMILES: S1C2C=C(C(O)=O)N(C)C=2N=C1
Computed Properties
- Exact Mass: 182.01499861g/mol
- Monoisotopic Mass: 182.01499861g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 83.4Ų
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | D630244-1G |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 1g |
$160 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96471-1G |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 1g |
¥ 924.00 | 2023-03-31 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96471-100mg |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 100mg |
¥276.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96471-250mg |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 250mg |
¥369.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96471-500mg |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 500mg |
¥613.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96471-1g |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 1g |
¥923.0 | 2024-04-24 | |
| eNovation Chemicals LLC | D630244-1g |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 1g |
$160 | 2025-03-01 | |
| eNovation Chemicals LLC | D630244-1g |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid |
1379252-93-3 | 97% | 1g |
$160 | 2025-02-27 |
4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid Related Literature
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid
4-Methylpyrrolo[2,3-d]thiazole-5-carboxylic Acid: A Comprehensive Overview
The compound with CAS No. 1379252-93-3, commonly referred to as 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid, has garnered significant attention in the scientific community due to its unique structural properties and potential applications in various fields. This molecule belongs to the class of heterocyclic compounds, which are widely studied for their diverse biological activities and synthetic versatility. The pyrrolo[2,3-d]thiazole core structure is particularly intriguing, as it combines the characteristics of both pyrrole and thiazole rings, leading to a wide range of functional possibilities.
Recent studies have highlighted the importance of 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid in medicinal chemistry. Researchers have explored its potential as a lead compound for drug development, particularly in the areas of anti-inflammatory and anti-cancer therapies. The carboxylic acid group present in the molecule plays a crucial role in its ability to form bioactive derivatives, which can be further modified to enhance pharmacokinetic properties such as solubility and bioavailability.
One of the most notable advancements in the synthesis of 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid involves the use of microwave-assisted reactions. This method has been shown to significantly reduce reaction times while maintaining high yields and purity levels. The incorporation of a methyl group at the 4-position of the pyrrolothiazole ring has been found to enhance the molecule's stability and improve its interaction with biological targets.
In terms of biological activity, 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid has demonstrated potent inhibitory effects against several key enzymes involved in inflammatory pathways. For instance, studies have shown that this compound can effectively inhibit cyclooxygenase (COX) enzymes, which are central to the regulation of inflammation and pain. Additionally, its ability to modulate reactive oxygen species (ROS) levels makes it a promising candidate for antioxidant therapies.
The application of 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid extends beyond medicinal chemistry. Its unique electronic properties make it an attractive candidate for use in organic electronics and optoelectronic devices. Researchers have explored its potential as a building block for constructing advanced materials with tailored electronic properties, such as organic semiconductors and light-emitting diodes (LEDs). The thiazole ring's ability to facilitate charge transport has been particularly advantageous in these applications.
Another area where 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid has shown promise is in catalysis. The molecule's ability to act as a ligand for transition metal catalysts has been leveraged in various organocatalytic reactions. Recent studies have demonstrated its effectiveness in promoting enantioselective synthesis of complex organic molecules, which is a critical requirement in drug discovery and fine chemical synthesis.
From a synthetic perspective, the development of efficient routes for constructing 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid remains an active area of research. One innovative approach involves the use of click chemistry principles to assemble the pyrrolothiazole core from simple precursors. This method not only simplifies the synthesis process but also enables access to a wide range of structural analogs for further exploration.
In conclusion, 4-methylpyrrolo[2,3-d]thiazole-5-carboxylic acid stands out as a versatile and multifaceted compound with significant potential across various scientific disciplines. Its unique structural features, combined with recent advancements in synthesis and application methodologies, position it as a valuable tool for addressing complex challenges in medicine, materials science, and catalysis.
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